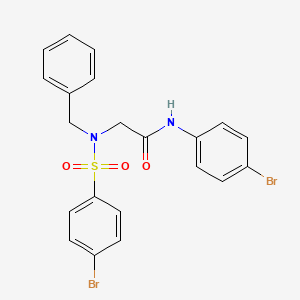![molecular formula C21H21ClN2O3 B11632471 Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11632471.png)
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic compound with a complex structure. It belongs to the quinoline class of organic molecules. Quinolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound combines the quinoline core with an ethyl ester group and a substituted aniline moiety.
准备方法
a. Synthetic Routes: The synthesis of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves several steps
-
Quinoline Synthesis: : Start by synthesizing the quinoline ring. Various methods exist, including the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with glycerol and sulfuric acid or acetic acid, respectively.
-
Substitution at the 4-Position: : Introduce the 4-chloro-2-methylphenyl group at the 4-position of the quinoline ring. This can be achieved through electrophilic aromatic substitution using chlorination reagents.
-
Ethoxylation: : this compound contains an ethoxy group. Ethoxylation can be performed using ethyl bromide or ethyl iodide in the presence of a base.
b. Industrial Production: The industrial-scale production of this compound likely involves optimized synthetic routes, purification, and isolation. specific details may be proprietary.
化学反应分析
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation reactions, leading to various functional groups.
Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.
Substitution: The chloro-substituted phenyl group is susceptible to nucleophilic substitution reactions.
NBS (N-bromosuccinimide): Used for bromination reactions.
Hydrogenation Catalysts: For reduction reactions.
Strong Bases: Required for ethoxylation.
Major Products: The major product is Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate itself.
科学研究应用
This compound finds applications in:
Medicinal Chemistry: It may exhibit pharmacological properties due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Industry: It could serve as a precursor for other quinoline-based compounds.
作用机制
The exact mechanism remains speculative, but potential targets include:
Enzymes: It might inhibit or modulate specific enzymes.
Cell Signaling Pathways: Interference with cellular signaling cascades.
相似化合物的比较
While Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, similar compounds include:
Fenvalerate: A pyrethroid insecticide with a quinoline core.
Tolfenamic Acid: Another quinoline derivative used in medicine and research.
属性
分子式 |
C21H21ClN2O3 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
ethyl 4-(4-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-15-7-9-19-16(11-15)20(17(12-23-19)21(25)27-5-2)24-18-8-6-14(22)10-13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChI 键 |
SCAWKDPEMWKMCS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylsulfanyl)-3-(3-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11632392.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632398.png)
![prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632400.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632404.png)
![2-(4-chlorophenyl)-3-[3-(2,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11632411.png)

![methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B11632415.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11632416.png)
![N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B11632432.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632440.png)
![(5Z)-1-acetyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11632458.png)

![4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11632479.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632491.png)
